molecular formula C6H11NO2 B8187359 (S)-Azetidin-2-yl-acetic acid methyl ester

(S)-Azetidin-2-yl-acetic acid methyl ester

Cat. No.: B8187359
M. Wt: 129.16 g/mol
InChI Key: CZEYJVKCCZPPNA-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Azetidin-2-yl-acetic acid methyl ester is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features an azetidine ring, which is a four-membered nitrogen-containing ring, attached to an acetic acid methyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Azetidin-2-yl-acetic acid methyl ester typically involves the esterification of (S)-Azetidin-2-yl-acetic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion. Industrial production methods may involve continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Hydrolysis: (S)-Azetidin-2-yl-acetic acid methyl ester can undergo hydrolysis in the presence of a strong acid or base to yield (S)-Azetidin-2-yl-acetic acid and methanol.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester can participate in nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines or thiols.

Major Products

    Hydrolysis: (S)-Azetidin-2-yl-acetic acid and methanol.

    Reduction: (S)-Azetidin-2-yl-ethanol.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

(S)-Azetidin-2-yl-acetic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-Azetidin-2-yl-acetic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can be hydrolyzed to release the active (S)-Azetidin-2-yl-acetic acid, which then exerts its effects through various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl acetate: A simple ester with a similar ester functional group.

    Ethyl acetate: Another ester with a similar structure but different alkyl group.

    Methyl butyrate: An ester with a longer carbon chain.

Uniqueness

(S)-Azetidin-2-yl-acetic acid methyl ester is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from simpler esters like methyl acetate and ethyl acetate, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

methyl 2-[(2S)-azetidin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-9-6(8)4-5-2-3-7-5/h5,7H,2-4H2,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZEYJVKCCZPPNA-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H]1CCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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